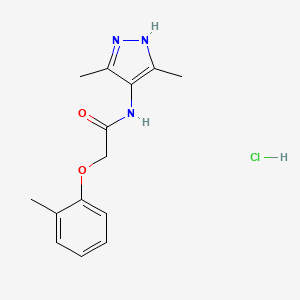![molecular formula C13H7F3N4O B4075398 5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4075398.png)
5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Übersicht
Beschreibung
5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by the presence of a pyridazine ring fused with an oxadiazole ring, along with a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable diketone or ketoester under reflux conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the pyridazine derivative with an appropriate nitrile oxide in the presence of a base such as triethylamine.
Substitution with Trifluoromethyl-Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be accomplished through the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl-phenyl halide in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as a cyclooxygenase inhibitor, reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring also show diverse biological activities.
Uniqueness
The uniqueness of 5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its combined structural features, which contribute to its broad spectrum of activities and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Eigenschaften
IUPAC Name |
5-pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N4O/c14-13(15,16)10-4-2-1-3-9(10)11-19-12(21-20-11)8-5-6-17-18-7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCQBIVXLXQKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4075325.png)
![1-[4-(2-Ethoxyphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4075327.png)
![1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]piperazine;oxalic acid](/img/structure/B4075335.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B4075348.png)
![ethyl 2-{[2-(4-nitrophenyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4075354.png)
![ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4075361.png)
![4-[Bis(1-methylindol-3-yl)methyl]benzene-1,2,3-triol](/img/structure/B4075374.png)
![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4075384.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3,5-diethoxybenzamide](/img/structure/B4075399.png)



![Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane](/img/structure/B4075428.png)
![1-[4-(2-Iodo-4-methylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4075436.png)
